molecular formula C13H21N3O2S B11639339 3-methyl-5-[(3-methylbutoxy)methyl]-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide

3-methyl-5-[(3-methylbutoxy)methyl]-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide

Cat. No.: B11639339
M. Wt: 283.39 g/mol
InChI Key: MDJGOZXCBNPJPR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-[(3-methylbutoxy)methyl]-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methylbutyl bromide with a suitable pyrazole derivative in the presence of a base can yield the desired compound . The reaction conditions often involve moderate temperatures and the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-[(3-methylbutoxy)methyl]-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 3-methyl-5-[(3-methylbutoxy)methyl]-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-5-[(3-methylbutoxy)methyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide
  • 3-methyl-5-[(3-methylbutoxy)methyl]-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carboxamide

Uniqueness

Compared to similar compounds, 3-methyl-5-[(3-methylbutoxy)methyl]-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide stands out due to its unique furo[2,3-c]pyrazole core, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential biological activities .

Properties

Molecular Formula

C13H21N3O2S

Molecular Weight

283.39 g/mol

IUPAC Name

3-methyl-5-(3-methylbutoxymethyl)-4,5-dihydrofuro[2,3-c]pyrazole-1-carbothioamide

InChI

InChI=1S/C13H21N3O2S/c1-8(2)4-5-17-7-10-6-11-9(3)15-16(13(14)19)12(11)18-10/h8,10H,4-7H2,1-3H3,(H2,14,19)

InChI Key

MDJGOZXCBNPJPR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1CC(O2)COCCC(C)C)C(=S)N

Origin of Product

United States

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